

An In-depth Technical Guide to Rebalance® (Sulfadiazine and Pyrimethamine) Oral Suspension

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Compound of Interest

Compound Name: *Rebalance*

Cat. No.: *B12800153*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebalance® is an FDA-approved oral suspension formulation containing a synergistic combination of sulfadiazine and pyrimethamine.[1][2][3] This compound is indicated for the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by the protozoan parasite *Sarcocystis neurona*.[1][2][3][4][5] **Rebalance®** operates through a dual-inhibition mechanism targeting the folic acid synthesis pathway of the parasite, a critical process for its survival and replication.[1][2][3][4][6] This technical guide provides a comprehensive overview of the core scientific and clinical data related to **Rebalance®**, including its mechanism of action, clinical efficacy, safety profile, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Core Compound Specifications

Rebalance® is a liquid oral suspension. Each milliliter of the suspension contains:

Component	Concentration
Sulfadiazine (as sodium salt)	250 mg/mL
Pyrimethamine	12.5 mg/mL

Source: [\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

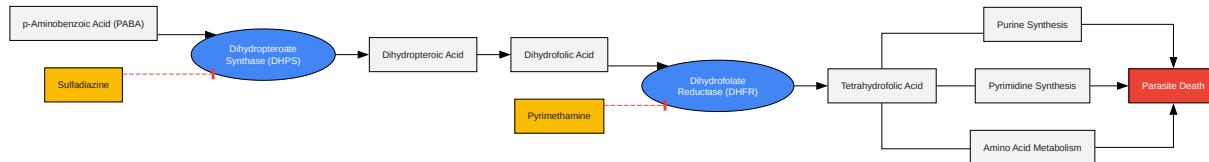
Mechanism of Action: Inhibition of Folic Acid Synthesis

The antiprotozoal effect of **Rebalance®** is achieved through the synergistic action of its two active ingredients, sulfadiazine and pyrimethamine. These compounds target two distinct enzymatic steps within the same metabolic pathway essential for the parasite: the synthesis of folic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

- Sulfadiazine: As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of dihydrofolic acid.
- Pyrimethamine: This component inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the subsequent conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.

By blocking these two key enzymes, the combination of sulfadiazine and pyrimethamine effectively halts the production of essential folate cofactors required for DNA synthesis, amino acid metabolism, and cell division in *Sarcocystis neurona*, leading to the parasite's death.

Signaling Pathway Diagram



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Caption: Inhibition of the protozoal folic acid synthesis pathway by **Rebalance®**.

Clinical Efficacy Data

A multi-site field study was conducted to evaluate the effectiveness of **Rebalance®** for the treatment of EPM in horses. The study utilized historical controls and assessed treatment success based on clinical improvement and cerebrospinal fluid (CSF) analysis.

Table 1: Summary of Clinical Efficacy at the 1X Labeled Dose

Parameter	Result
Total Horses in 1X Group	48
Horses Completing the Study	26
Overall Treatment Success	16 of 26 (61.5%)
Success Corroborated by Masked Expert Evaluation	14 of 26 (53.8%)
Horses Becoming CSF Western Blot Negative	5 of 26 (19.2%)

Source:[6][8][9]

Safety and Adverse Reactions

The safety of **Rebalance®** was evaluated in the same multi-site field study at both the labeled dose (1X) and a double dose (2X). The most significant adverse reaction observed was bone marrow suppression.

Table 2: Incidence of Bone Marrow Suppression-Related Adverse Events

Adverse Event	1X Dose Group	2X Dose Group
Anemia	22% of cases	58% of cases
Leukopenia	19% of cases	55% of cases
Neutropenia	5% of cases	29% of cases
Thrombocytopenia	3% of cases	5% of cases

Source:[6][7]

Other observed adverse reactions included transient loose stool or diarrhea, depressed appetite, and urticaria. A "treatment crisis," characterized by a worsening of neurological deficits, was observed in one horse in the 1X group, which may be due to an inflammatory response to dying parasites.[6][10]

Experimental Protocols

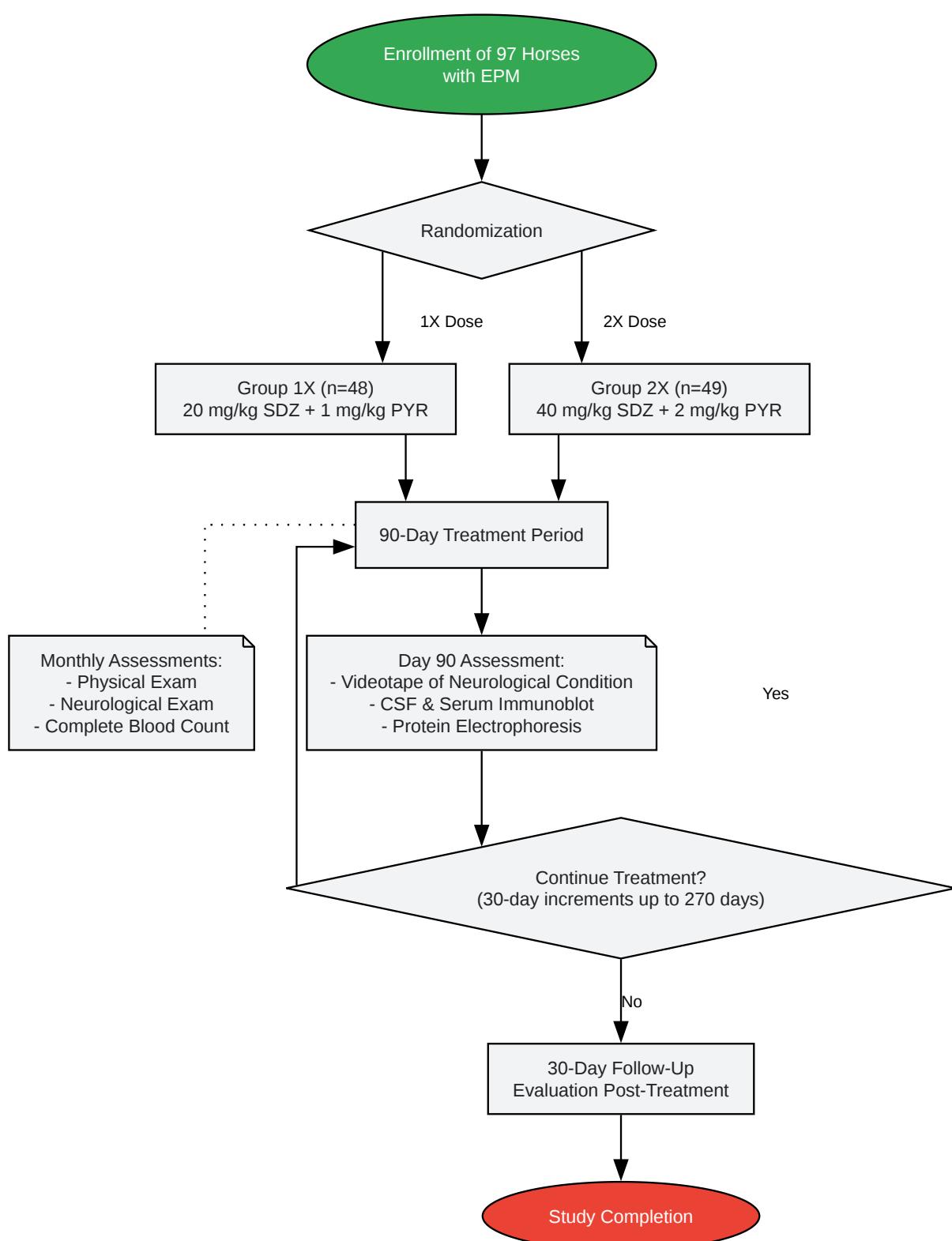
Field Efficacy Study Protocol

A field effectiveness study was conducted at eight sites across the United States with eight investigators.

- Study Design: The study used historical controls. Each animal's response to treatment was compared to its pre-treatment values.
- Animal Population: Ninety-seven horses were randomly assigned to one of two treatment groups.
- Treatment Groups:

- 1X Labeled Dose: 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine daily (48 horses).[6][9]
- 2X Dose: 40 mg/kg sulfadiazine and 2 mg/kg pyrimethamine daily (49 horses).[7][9]
- Duration of Treatment: A minimum of 90 days, with the possibility of extension in 30-day increments up to 270 days based on clinical response and CSF immunoblot analysis.[6][9]
- Assessments:
 - A physical and neurological examination was conducted at the end of each 30-day treatment period for the first 90 days.[6][9]
 - A complete blood profile was performed at the same intervals.[6][9]
 - At the end of the 90-day treatment period, a videotape recording of the neurological condition, as well as CSF and serum sample immunoblot and protein electrophoresis analyses were made.[6][9]
- Definition of Treatment Success:
 - The horse became CSF Western Blot Test negative, with or without clinical improvement.
 - The horse remained CSF Western Blot positive but demonstrated marked clinical improvement (a two or more grade improvement from the baseline Overall Neurological Dysfunction score).[6][7]

Experimental Workflow Diagram

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Caption: Workflow of the multi-site field efficacy study for **Rebalance®**.

Dosage and Administration

The recommended dosage for **Rebalance®** Antiprotozoal Oral Suspension is 20 mg/kg of sulfadiazine and 1 mg/kg of pyrimethamine administered orally once daily. This corresponds to 4 mL of the suspension per 110 lbs (50 kg) of body weight.^{[3][4][6][7][9]} The typical duration of treatment ranges from 90 to 270 days, depending on the clinical response of the horse.^{[3][4][6][7][9]}

Conclusion

Rebalance® (sulfadiazine and pyrimethamine) is a well-documented antiprotozoal agent with a clearly defined mechanism of action targeting the folic acid synthesis pathway of *Sarcocystis neurona*. Clinical data supports its efficacy in treating Equine Protozoal Myeloencephalitis, with a notable rate of clinical improvement. The primary safety concern is dose-dependent bone marrow suppression, which necessitates regular hematological monitoring during treatment. The detailed protocols from its pivotal studies provide a solid framework for understanding its clinical evaluation and for designing future research in related areas. This guide summarizes the core technical information essential for researchers and drug development professionals working with this compound or similar therapeutic agents.

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